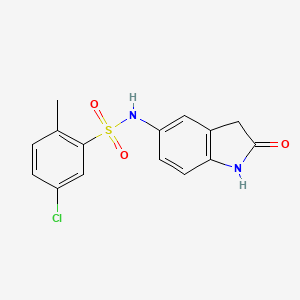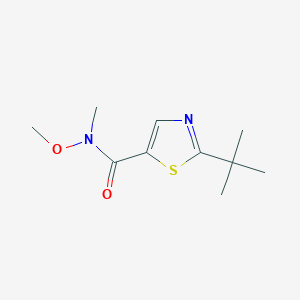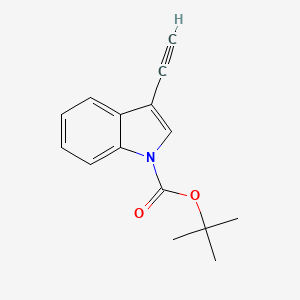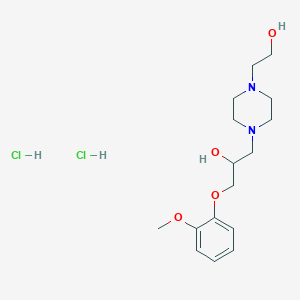
5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has shown promising results in various scientific research applications. It was first synthesized in 2015 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Evaluation
A series of derivatives including 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Compounds in this series were found to exhibit significant effectiveness against certain microbial strains and showed promising anticancer activities against various cell lines, indicating their potential as therapeutic agents. The structure-activity relationship (SAR) studies suggested that the antimicrobial activity of these derivatives was influenced by lipophilic and topological parameters (Kumar et al., 2014).
Potential Urease Inhibitors
Research focused on the synthesis of Schiff bases derived from this compound has indicated their potential as potent urease inhibitors. These compounds showed excellent anti-urease activity, which could be beneficial in the treatment of gastrointestinal disorders such as gastric and peptic ulcers as well as hepatic encephalopathy. The effectiveness of these derivatives was further supported by in-silico studies (Irshad et al., 2021).
Carbonic Anhydrase Inhibition
Another area of research has involved the synthesis of this compound derivatives as inhibitors of carbonic anhydrase isoforms, which are significant for their role in various physiological processes. Some of these compounds exhibited very good inhibitory properties against human carbonic anhydrase isoforms I, II, and VII, with potential implications for therapeutic applications in managing conditions like glaucoma, epilepsy, obesity, and cancer (Sethi et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
The compound acts as a potent inhibitor of FXa . It binds with high affinity to FXa, thereby preventing the conversion of prothrombin to thrombin . This interaction disrupts the coagulation cascade, reducing the formation of blood clots .
Biochemical Pathways
The inhibition of FXa by this compound affects the blood coagulation pathway . Normally, FXa catalyzes the conversion of prothrombin to thrombin, which then converts fibrinogen to fibrin, leading to clot formation . By inhibiting FXa, the compound prevents the formation of thrombin, thereby reducing the formation of fibrin and ultimately, blood clots .
Result of Action
The inhibition of FXa by this compound results in a reduction in the formation of blood clots . This makes it a potential therapeutic agent for the prophylaxis and/or treatment of various thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral arterial occlusive diseases, pulmonary embolisms, or deep vein thromboses .
Propriétés
IUPAC Name |
5-chloro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-9-2-3-11(16)8-14(9)22(20,21)18-12-4-5-13-10(6-12)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHGZDPPISLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)
![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)




![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)


![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
